molecular formula C13H10FN3O2 B2704551 (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine CAS No. 150812-22-9

(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine

Cat. No. B2704551
CAS RN: 150812-22-9
M. Wt: 259.24
InChI Key: PTMCXJVXOSWHID-LZYBPNLTSA-N
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Description

Synthesis Analysis

This compound is an intermediate in the synthesis of N-Acetyl N-Descarboxyethyl Retigabine (A187930), a metabolite of Retigabine (R189050), a new experimental anticonvulsant drug . The exact synthesis process is not detailed in the available resources.

Scientific Research Applications

Synthetic Routes and Polymer Development

The compound (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine serves as a foundational monomer in the synthesis of specialized polyimides and poly(amine-imide)s. Researchers have explored its utility in creating materials with distinct thermal, mechanical, and optical properties suitable for high-performance applications. For instance, Morikawa, Miyata, and Nishimura (2012) synthesized polyimides using diamines derived from 4-fluoro-3-phenyl nitrobenzene, highlighting their amorphous nature and thermal resilience, with glass transition temperatures ranging between 221–271°C (Morikawa, Miyata, & Nishimura, 2012). Similarly, Cheng et al. (2005) developed aromatic poly(amine-imide)s bearing pendent triphenylamine groups, showcasing their solubility in organic solvents and thermal stability, with glass transition temperatures up to 352 °C (Cheng, Hsiao, Su, & Liou, 2005).

Electrochemical and Surface Properties

Singh and Quraishi (2016) investigated Schiff's bases derived from (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine as corrosion inhibitors for mild steel in acidic environments. Their findings revealed significant corrosion inhibition efficiency, suggesting the potential industrial applications of these compounds in protective coatings (Singh & Quraishi, 2016).

Solubility and Dielectric Properties

Yang and Hsiao (2004) focused on fluorinated polyimides derived from diamines related to (1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine, emphasizing the materials' enhanced solubility and lower dielectric constants, critical for electronic applications (Yang & Hsiao, 2004).

Future Directions

Given its role as an intermediate in the synthesis of an experimental anticonvulsant drug , future research may explore its potential applications in drug development. Additionally, its unique structure may also find applications in materials science and catalysis.

properties

IUPAC Name

4-[(4-fluorophenyl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMCXJVXOSWHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 15.3 g (100 mmol) 2-nitro-p-phenylenediamine and 13.6 g (110 mmol) 4-fluorobenzaldehyde in 400 ml xylene is heated under reflux in the presence of 0.5 g of an acid ion exchanger (for example Nafion) for 3 hours in a water separator. Insoluble constituents are filtered out hot and the mixture is allowed to stand overnight at room temperature. An orange-yellow solid crystallizes out. This solid is suction filtered, washed with a little toluene and dried in a vacuum. 22.0 g (85% of theory) 2-amino-5-(4-fluorobenzylideneamino)-nitrobenzene is obtained as orange-yellow crystals.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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